

# 3-Bromo-4-fluoropyridine molecular weight and formula

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## Compound of Interest

Compound Name: 3-Bromo-4-fluoropyridine

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An In-Depth Technical Guide to **3-Bromo-4-fluoropyridine**: Properties, Synthesis, and Applications

## Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **3-Bromo-4-fluoropyridine**, a key heterocyclic building block for professionals in drug development and chemical research. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, reactivity, and application, reflecting field-proven insights and established laboratory practices.

## Introduction: A Strategic Building Block

**3-Bromo-4-fluoropyridine** is a substituted pyridine derivative that has garnered significant interest in medicinal chemistry and materials science. Its utility stems not from a single feature, but from the strategic placement of two key halogen atoms on the pyridine scaffold. The fluorine atom at the 4-position serves to modulate the electronic properties and metabolic stability of resulting compounds, while the bromine atom at the 3-position provides a versatile synthetic handle for elaboration through a variety of cross-coupling reactions.<sup>[1]</sup> This dual functionality allows researchers to precisely engineer complex molecular architectures, making it an invaluable intermediate in the synthesis of novel therapeutic agents and functional materials.

## Core Physicochemical Properties

The fundamental properties of **3-Bromo-4-fluoropyridine** are summarized below. This data represents the foundational knowledge required for its effective use in a laboratory setting, from reaction stoichiometry calculations to purification and storage.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>3</sub> BrFN	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	175.99 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
(Also reported as 175.988 g/mol )	<a href="#">[4]</a>	
CAS Number	116922-60-2	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Appearance	Liquid	
Density	1.718 g/mL at 25 °C	
Refractive Index	n <sub>20</sub> /D 1.542	
SMILES String	FC1=CC=NC=C1Br	
InChI Key	PKYADCLPLQPPKK-UHFFFAOYSA-N	<a href="#">[4]</a> <a href="#">[5]</a>

## Synthesis and Reactivity: A Practical Perspective

The synthesis of **3-Bromo-4-fluoropyridine** is a prime example of nucleophilic aromatic substitution (S<sub>N</sub>Ar), a cornerstone of heterocyclic chemistry. The choice of precursor and reagents is critical for achieving high yield and purity.

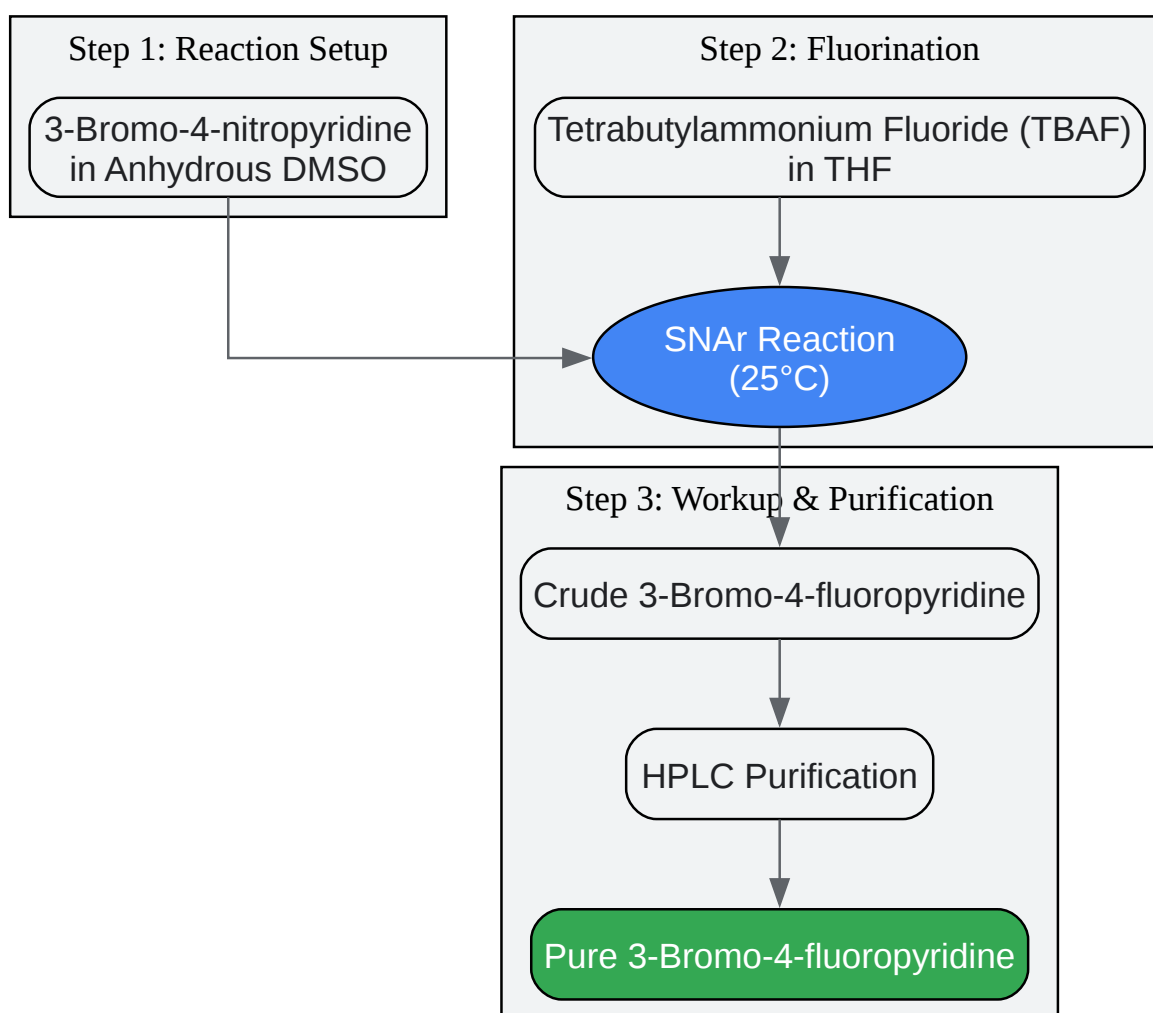
### Causality in Synthetic Design

A common and effective route involves the fluorination of 3-bromo-4-nitropyridine.[\[2\]](#) The rationale for this strategy is twofold:

- **Activation by the Nitro Group:** The strongly electron-withdrawing nitro group at the 4-position activates the pyridine ring for nucleophilic attack, specifically at the carbon atom to which it is attached. This makes the displacement of the nitro group by a fluoride ion thermodynamically and kinetically favorable.

- Choice of Fluoride Source: A non-aqueous fluoride source like tetrabutylammonium fluoride (TBAF) is often employed.[2] TBAF provides a "naked" and highly reactive fluoride anion in aprotic polar solvents such as DMSO or THF, which enhances its nucleophilicity compared to alkali metal fluorides (e.g., KF), leading to more efficient reaction kinetics at moderate temperatures.

The overall workflow for this common synthetic approach is visualized below.



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A typical workflow for the synthesis of **3-Bromo-4-fluoropyridine**.

## Protocol: Synthesis from 3-Bromo-4-nitropyridine

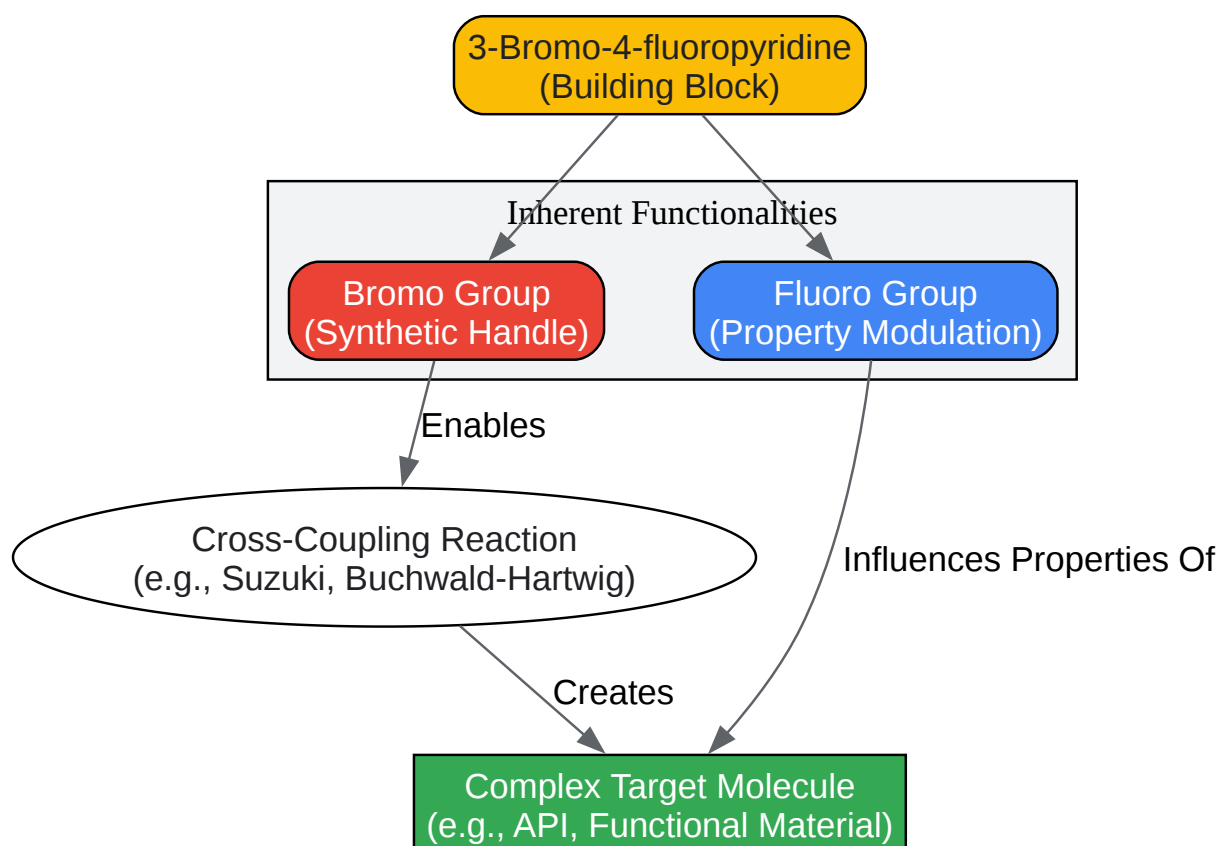
This protocol is a self-validating system, where successful execution relies on the precise control of anhydrous conditions to maximize the reactivity of the fluoride source.

- Preparation: In a clean, dry HPLC vial, dissolve 3-bromo-4-nitropyridine (1.0 eq.) in anhydrous dimethylsulfoxide (DMSO).
- Reagent Addition: To this solution, add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (0.5 eq.).<sup>[2]</sup> The sub-stoichiometric amount of TBAF suggests it may be acting catalytically or that the reaction proceeds to a sufficient conversion for analytical purposes in this specific documented procedure. For preparative scale, this would typically be adjusted to at least 1.0 equivalent.
- Reaction: Allow the reaction to proceed at room temperature (25 °C).
- Monitoring: Monitor the reaction progress by HPLC, observing the consumption of the 3-bromo-4-nitropyridine starting material and the appearance of the **3-bromo-4-fluoropyridine** product peak.<sup>[2]</sup>
- Confirmation: Upon completion, confirm the identity of the product by High-Resolution Mass Spectrometry (HR-MS) and NMR spectroscopy (<sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F).<sup>[2]</sup>

## Application in Drug Discovery

The true value of **3-Bromo-4-fluoropyridine** lies in its role as a versatile intermediate. The bromine atom is not merely a substituent but a strategic anchor point for constructing more complex molecules, typically via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination.<sup>[1]</sup> This allows for the direct attachment of diverse aryl, heteroaryl, or alkyl groups. Concurrently, the fluorine atom imparts desirable properties to the final molecule, such as increased metabolic stability and enhanced binding affinity to biological targets.<sup>[1]</sup>

This logical relationship is depicted in the diagram below.



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The role of **3-Bromo-4-fluoropyridine** in molecular construction.

## Safety and Handling

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety. **3-Bromo-4-fluoropyridine** possesses specific hazards that must be managed with appropriate personal protective equipment (PPE) and engineering controls.

- Hazard Classifications: The compound is classified as acutely toxic if swallowed (Acute Tox. 4), a skin irritant (Skin Irrit. 2), and a serious eye irritant (Eye Irrit. 2).<sup>[5]</sup>
- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).<sup>[5]</sup>
- Handling Precautions:

- Wear protective gloves, chemical safety goggles, and a lab coat.
- Use in a well-ventilated area or a chemical fume hood.
- Avoid breathing vapors.
- Wash hands thoroughly after handling.[5]
- Storage: Store in a tightly sealed container in a dry, well-ventilated place. Recommended storage temperature is -20°C to maintain long-term stability.[3]

## Conclusion

**3-Bromo-4-fluoropyridine** is a high-value chemical intermediate whose utility is rooted in the strategic interplay of its bromo and fluoro substituents. Its well-defined reactivity allows for its predictable incorporation into complex molecules, while its fluorine atom provides a powerful tool for modulating the physicochemical properties of the final compound. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for researchers aiming to leverage its full potential in the fields of drug discovery and advanced materials development.

## References

- Title: **3-BROMO-4-FLUOROPYRIDINE** | CAS 116922-60-2 | Source: M
- Title: **3-Bromo-4-fluoropyridine** | C<sub>5</sub>H<sub>3</sub>BrFN | CID 2762779 | Source: PubChem | URL: [Link][6]
- Title: **3-Bromo-4-fluoropyridine** | CAS 116922-60-2 | Source: P212121 Store | URL:[Link][7]
- Title: **3-Bromo-4-fluoropyridine** | Source: Amerigo Scientific | URL:[Link][9]
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